![molecular formula C20H25FN2OS B14146279 N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-73-9](/img/structure/B14146279.png)
N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is a complex organic compound with a unique structure that includes a butylsulfanyl group, a phenylethyl group, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Butylsulfanyl Group: This can be achieved through the reaction of butylthiol with an appropriate electrophile.
Introduction of the Phenylethyl Group: This step involves the alkylation of a phenyl compound with an ethyl group.
Formation of the Fluorophenyl Group: This can be done through the fluorination of a phenyl compound.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
科学研究应用
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets. The butylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The overall effect of the compound depends on the specific pathways and targets involved.
相似化合物的比较
Similar Compounds
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-chlorophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-bromophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-iodophenyl)-N-methylurea
Uniqueness
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and binding affinity compared to other halogenated derivatives
属性
CAS 编号 |
89135-73-9 |
|---|---|
分子式 |
C20H25FN2OS |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-(1-butylsulfanyl-2-phenylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C20H25FN2OS/c1-3-4-14-25-19(15-16-10-6-5-7-11-16)23(2)20(24)22-18-13-9-8-12-17(18)21/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24) |
InChI 键 |
PJCMWVFLQNJYBC-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(CC1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
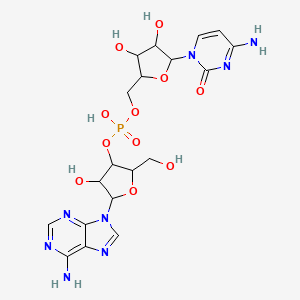
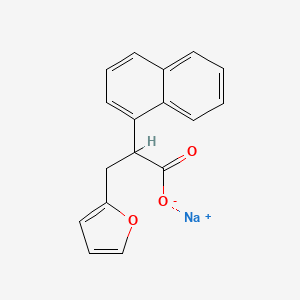
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
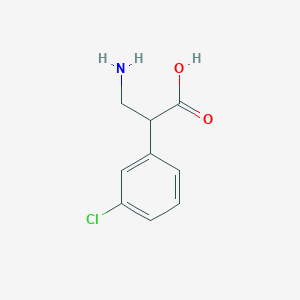
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
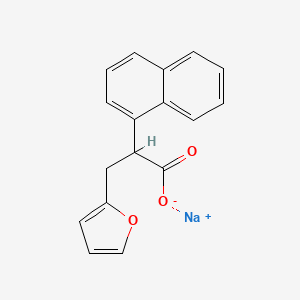
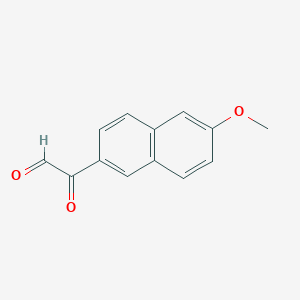
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)


